molecular formula C9H21N B1616491 N-Amyl-N-butylamine CAS No. 39536-61-3

N-Amyl-N-butylamine

Cat. No.: B1616491
CAS No.: 39536-61-3
M. Wt: 143.27 g/mol
InChI Key: AMJIVVJFADZSNZ-UHFFFAOYSA-N
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Description

Significance of Secondary Amines in Organic Chemistry Research

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups, are a cornerstone of organic synthesis. wisdomlib.orgfiveable.me They are more nucleophilic than primary amines, which allows them to readily participate in a wide array of chemical reactions. fiveable.me This reactivity makes them crucial reagents for the formation of carbon-nitrogen bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. fiveable.meenamine.netunacademy.com

The synthesis of secondary amines can be achieved through various methods, including the reductive amination of ketones and aldehydes, the reaction of primary amines with alkyl halides, and the reduction of imines. fiveable.meresearchgate.net These synthetic routes provide access to a diverse range of amine-containing compounds that serve as valuable intermediates and building blocks in organic chemistry. fiveable.me Secondary amines are also utilized in the synthesis of Mannich bases and imidazo[1,2-a]pyridine (B132010) derivatives. wisdomlib.org

Research Trajectories for N-Amyl-N-butylamine within Aliphatic Amines

Research involving this compound falls within the broader context of studies on aliphatic amines. The global aliphatic amine market is projected to see significant growth, driven by demand from industries such as agrochemicals, pharmaceuticals, personal care, and water treatment. coremarketresearch.comstratviewresearch.com

Specific research into this compound and similar secondary amines often focuses on their synthesis and potential applications. For instance, methods for the continuous preparation of this compound have been developed, involving the reaction of n-amyl alcohol and n-butylamine or ammonia (B1221849) in the presence of a catalyst. Another synthetic approach involves the reaction of monosec-butylamine with 2-bromo-pentane. prepchem.com

Furthermore, research has explored the role of secondary amines like di-n-butylamine and di-n-amylamine as corrosion inhibitors, indicating a potential area of application for this compound. ampp.org The study of such compounds contributes to a deeper understanding of structure-activity relationships in corrosion inhibition. ampp.org The atmospheric chemistry of amines, including compounds structurally related to this compound, is another area of investigation due to their potential influence on particulate matter formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylpentan-1-amine
Source PubChem
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InChI

InChI=1S/C9H21N/c1-3-5-7-9-10-8-6-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJIVVJFADZSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068180
Record name 1-Pentanamine, N-butyl-
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Molecular Weight

143.27 g/mol
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CAS No.

39536-61-3
Record name N-Butyl-1-pentanamine
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Record name 1-Pentanamine, N-butyl-
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Record name 1-Pentanamine, N-butyl-
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Record name 1-Pentanamine, N-butyl-
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Record name N-butylpentylamine
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Synthetic Methodologies and Process Optimization

Alkylation Approaches for N-Amyl-N-butylamine Synthesis

Alkylation reactions are a fundamental method for the formation of C-N bonds and are widely employed in the synthesis of amines. google.com

Amination of 1-Pentanamine with Butyl Halides

A direct approach to synthesizing this compound involves the N-alkylation of 1-pentanamine (also known as n-amylamine) with a suitable butyl halide, such as butyl bromide or butyl iodide. This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of 1-pentanamine attacking the electrophilic carbon atom of the butyl halide, leading to the formation of this compound and a hydrogen halide.

A similar reaction has been described for the synthesis of N-sec-butyl,N-sec-amylamine, where monosec-butylamine is reacted with 2-bromo-pentane. prepchem.com The reaction is typically carried out in a solvent like ethanol (B145695) and may require heating to proceed at a reasonable rate. prepchem.com While direct alkylation can be effective, it is sometimes difficult to control and can lead to the formation of tertiary amines through over-alkylation. masterorganicchemistry.com

Table 1: Alkylation of 1-Pentanamine with Butyl Halides

Reactant 1 Reactant 2 Product Key Considerations
1-Pentanamine Butyl Bromide This compound Reaction may be slower compared to using butyl iodide.
1-Pentanamine Butyl Iodide This compound Iodides are better leaving groups, leading to faster reaction rates. sciencemadness.org

Catalytic Systems for Alkylation Reactions

To improve the efficiency and selectivity of alkylation reactions, various catalytic systems can be employed. These catalysts facilitate the reaction, often under milder conditions, and can help to minimize side reactions.

Alkali metal bases are commonly used to deprotonate the primary amine, generating a more nucleophilic amide anion. google.com This anion then readily reacts with the alkyl halide. For instance, N-sodio derivatives of amines can be prepared and used as catalysts or reactants in alkylation processes. google.com The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly enhance the rate of N-alkylation. rsc.orgresearchgate.net These bases remove the proton from the amine, increasing its nucleophilicity towards the alkyl halide.

Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are highly effective for N-alkylation reactions through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgwhiterose.ac.uk In this process, the catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in-situ. rsc.orgwhiterose.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the catalyst to yield the alkylated amine. rsc.orgwhiterose.ac.uk While this method typically involves alcohols as alkylating agents, related palladium-catalyzed reactions can be used for the amination of alkyl halides. For example, Pd/C has been used in the reductive amination of phenolics with cyclohexylamine (B46788). researchgate.net Transition metal catalysts are also central to processes like the Haber-Bosch synthesis of ammonia (B1221849), highlighting their importance in nitrogen-related chemistry. mdpi.com

Table 2: Catalytic Systems for N-Alkylation

Catalyst Type Example(s) Mechanism of Action
Alkali Metal Bases Sodium Hydride (NaH), Potassium tert-Butoxide (t-BuOK) Deprotonation of the amine to form a more reactive amide anion. google.comrsc.org
Transition Metal Catalysts Palladium on Carbon (Pd/C), Ruthenium complexes, Iridium complexes "Borrowing Hydrogen" mechanism with alcohols, or direct catalysis with alkyl halides. rsc.orgwhiterose.ac.uk

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds and amines. masterorganicchemistry.com This two-step process, often performed in a single pot, involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. masterorganicchemistry.commdpi.com

Amination of Pentanal with Butylamine (B146782)

The synthesis of this compound can be efficiently achieved through the reductive amination of pentanal with butylamine. In this reaction, pentanal first reacts with butylamine to form an N-butyl-1-pentanimine intermediate. This imine is then reduced to the final product, this compound. A variety of reducing agents can be used for this purpose, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Pd/NiO under a hydrogen atmosphere is also an effective method for the reduction step. The reaction temperature is typically kept mild, for example at 25°C, to prevent side reactions.

A related industrial process involves the amination of alcohols over metal catalysts under hydrogenating conditions. google.com For instance, a continuous process for preparing this compound uses n-amyl alcohol (1-pentanol) and n-butylamine as raw materials with a Cu-Co/Al2O3-diatomite catalyst. This process operates at temperatures between 100°C and 280°C and pressures up to 4.0 MPa.

Table 3: Reductive Amination of Pentanal with Butylamine

Carbonyl Compound Amine Intermediate Reducing Agent/Catalyst Product
Pentanal Butylamine N-butyl-1-pentanimine NaBH4, NaBH3CN, or H2 with Pd/NiO catalyst. masterorganicchemistry.com This compound
1-Pentanol Butylamine Pentanal (formed in-situ) H2 with Cu-Co/Al2O3-diatomite catalyst. This compound

Reducing Agents and Catalytic Conditions (e.g., Sodium Cyanoborohydride, Palladium on Carbon)

Reductive amination is a cornerstone method for synthesizing secondary amines. This process typically involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, this could involve reacting butylamine with valeraldehyde (B50692) or amylamine (B85964) with butyraldehyde.

Sodium Cyanoborohydride (NaBH3CN) is a particularly effective reducing agent for one-pot reductive amination procedures. organic-chemistry.orgchemicalbook.com Its selectivity allows it to reduce the iminium ion intermediate much faster than it reduces the initial aldehyde or ketone. organic-chemistry.orgorganicchemistrytutor.com This prevents the premature reduction of the carbonyl compound and allows for the efficient formation of the amine in a single reaction vessel. organicchemistrytutor.comunimi.it The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile. masterorganicchemistry.com

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the reduction step via catalytic hydrogenation. researchgate.net The imine, formed from the condensation of the primary amine and aldehyde, can be hydrogenated under hydrogen pressure in the presence of a Pd/C catalyst to yield the secondary amine. researchgate.netrsc.org This method is advantageous due to the ease of catalyst separation and potential for catalyst recycling. rsc.org Studies on the hydrogenation of imines to secondary amines have demonstrated high yields and excellent chemoselectivity using continuous-flow reactors with Pd/C catalysts. researchgate.net For instance, a catalyst cartridge loaded with 10% palladium on charcoal at 20 bar hydrogen pressure has been used to quantitatively yield amines from imines. researchgate.net

The general mechanism for reductive amination is a two-part process:

Imine Formation: A primary amine (e.g., butylamine) adds to a carbonyl compound (e.g., valeraldehyde), followed by the elimination of water to form an N-substituted imine.

Reduction: The C=N double bond of the imine is reduced to a single bond by a reducing agent like NaBH3CN or through catalytic hydrogenation (e.g., H2/Pd/C). libretexts.org

Hydrogenation of Nitriles to Primary Amines and Subsequent Alkylation

An alternative two-step pathway to this compound involves the initial production of a primary amine from a nitrile, followed by an alkylation step.

Hydrogenation of Nitriles: The catalytic hydrogenation of nitriles (compounds containing a -C≡N group) is a fundamental method for producing primary amines. google.comresearchgate.net For example, valeronitrile (B87234) (pentanenitrile) can be hydrogenated to produce amylamine, or butyronitrile (B89842) can be hydrogenated to produce butylamine. This transformation requires a catalyst, with common choices being Raney nickel, Raney cobalt, rhodium, and palladium. google.comgoogle.com

The process often requires specific conditions to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net The use of ammonia was historically recommended, but modern methods have found that carrying out the reaction in the presence of a basic substance and a two-phase solvent system can eliminate the need for ammonia while achieving high conversion at lower temperatures and pressures. google.com For instance, rhodium-catalyzed hydrogenation in a two-phase system of an organic solvent and water with a basic substance can proceed at pressures of 15 to 200 psig. google.com Supported palladium catalysts have also been developed that show high efficacy, converting various nitriles to their primary amine salts in nearly quantitative yields under mild, continuous-flow conditions. nih.gov

Subsequent Alkylation: Once the primary amine (e.g., amylamine) is synthesized, it can be alkylated to form the desired secondary amine, this compound. This is a nucleophilic substitution reaction where the primary amine attacks an alkyl halide (e.g., butyl bromide). ucalgary.cawikipedia.org

However, direct alkylation can be difficult to control. The product secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. ucalgary.cajove.com This often results in a mixture of products. ucalgary.ca To favor mono-alkylation and produce the secondary amine selectively, reaction conditions can be manipulated, for instance, by using a large excess of the primary amine. reddit.com Cesium hydroxide (B78521) has been noted as a promoter for selective N-monoalkylation of primary amines. organic-chemistry.org

Alternative Synthetic Pathways

Beyond classical reductive amination and nitrile hydrogenation, other catalytic strategies offer routes to this compound.

Amination of Alcohols (e.g., Butanol with Ammonia)

The direct synthesis of amines from alcohols is an atom-economical and attractive route because water is the only major byproduct. anr.fr To synthesize this compound, this process would involve reacting a primary amine with an alcohol (e.g., butylamine with amyl alcohol, or amylamine with butanol) or reacting a mixture of alcohols with ammonia. rsc.orgmdpi.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in-situ. rsc.org The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen initially borrowed by the catalyst. rsc.org

For lower molecular weight, easily vaporizable alcohols, amination is often conducted as a gas-phase reaction over a heterogeneous catalyst. google.comgoogle.com In a typical setup, the alcohol and amine (or ammonia) are vaporized, mixed with hydrogen, and passed through a fixed-bed reactor containing the catalyst. This continuous process is suitable for industrial-scale production. However, these gas-phase reactions often require high temperatures (up to 400°C) and pressures (up to 300 bar), which can lead to the formation of byproducts like alkenes and alkanes. google.com.na

A continuous preparation method for this compound has been described using n-amyl alcohol and n-butylamine (or ammonia) as raw materials. The vaporized reactants are passed over a catalyst in a fixed-bed reactor at temperatures between 100°C and 280°C and pressures up to 4.0 MPa.

The choice of catalyst is critical for the efficiency and selectivity of alcohol amination. A variety of metallic and bimetallic catalysts have been investigated.

Ni/Cu/Cr/Fe/Zn: Catalysts containing combinations of these non-noble metals are frequently used. google.com Nickel-based catalysts, in particular, are common due to their good activity and selectivity. encyclopedia.pub Bimetallic catalysts like Ni-Cu often show enhanced performance; for example, a 9%Ni-3%Cu/MgAlO catalyst achieved 98.7% ethanol conversion with high selectivity for ethylamines. mdpi.com The combination of metals can be tailored to balance hydrogenation and dehydrogenation activities, which is key to the borrowing hydrogen mechanism. mdpi.com A Cu-Co/Al2O3-diatomite catalyst has been specifically mentioned for the synthesis of this compound from n-amyl alcohol and n-butylamine.

Pd/SiO2: Palladium supported on silica (B1680970) is an effective catalyst for the N-alkylation of amines with alcohols. chemrxiv.org Stable and reusable palladium nanoparticles supported on commercial silica have been synthesized and used for these reactions without the need for a base or other additives. researchgate.net The catalytic activity is linked to the dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine. anr.fr

Ba-Pd/SiO2: While specific data for Ba-Pd/SiO2 in this exact synthesis is limited in the provided context, the use of promoters and different supports is a common strategy to enhance catalyst performance. Barium has been used as a component in other amination catalysts. researchgate.net The support material (e.g., SiO2, Al2O3) can also influence catalytic activity through its acid-base properties. encyclopedia.pub

Catalyst SystemReactantsReaction TypeKey Findings
Pd/C Amine + AldehydeReductive Amination (Hydrogenation)High yields and chemoselectivity, suitable for continuous-flow processes. researchgate.net
NaBH3CN Amine + AldehydeReductive Amination (Chemical Reduction)Selective for iminium ions, allowing for one-pot synthesis. organic-chemistry.orgmasterorganicchemistry.com
Raney Co Aliphatic Nitrile + H2Nitrile HydrogenationHigh conversion and yields for primary amine synthesis. google.com
Rh on support Nitrile + H2Nitrile HydrogenationHigh conversion to primary amines at low pressure without ammonia. google.com
Cu-Co/Al2O3 n-Amyl alcohol + n-ButylamineGas-Phase AminationEffective for continuous production of this compound.
Pd/SiO2 Alcohol + AmineN-Alkylation (Borrowing Hydrogen)Stable, reusable catalyst for clean synthesis of secondary amines. chemrxiv.orgresearchgate.net

Disproportionation of Amines

Amine disproportionation (or self-condensation) is a reaction where two molecules of a primary amine react to form a secondary amine and ammonia. icm.edu.pl This reaction can also occur between a primary and a secondary amine to yield a tertiary amine. To synthesize a mixed secondary amine like this compound, one could potentially start with a mixture of amylamine and butylamine.

The reaction is typically carried out in a stream of hydrogen over a catalyst at elevated temperatures. icm.edu.pl Nickel catalysts have been shown to be effective for the disproportionation of primary amines to symmetrical secondary amines. icm.edu.plresearchgate.net For example, cyclohexylamine disproportionation has been studied over nickel and Cu-Zn-Cr/Al2O3 catalysts. icm.edu.pl Palladium-based catalysts can also facilitate the homocoupling of primary amines to yield secondary amines through a process of dehydrogenation to an imine, followed by hydrogenation. thieme-connect.com The catalytic hydrodenitrogenation of primary amines over a Pt/ZrO2 catalyst also shows the formation of secondary amines as a significant intermediate via bimolecular condensation reactions. rsc.org While this method primarily yields symmetrical amines, cross-disproportionation between two different primary amines is a potential, albeit less controlled, route to unsymmetrical secondary amines.

Hydroamination of Olefins (e.g., 1,3-Butadiene (B125203) with Amines)

The synthesis of amines through the hydroamination of olefins represents an atom-economical approach, directly adding an N-H bond across a carbon-carbon double bond. mdma.ch The reaction of 1,3-butadiene with primary or secondary amines is a notable example, typically leading to the formation of butenylamines. google.com This method is of significant industrial interest due to the ready availability of 1,3-butadiene from petroleum cracking. mdma.chgoogle.com

The reaction can be catalyzed by various systems, with alkali metal-based catalysts being particularly effective. Precatalysts such as metallic sodium, alkyllithium salts (e.g., n-BuLi), or sodium naphthylide can be employed. mdma.ch These catalysts function by deprotonating the amine to form a more nucleophilic metal amide in situ, which then adds to the 1,3-diene. For instance, diethylamine (B46881) reacts with 1,3-butadiene at temperatures between room temperature and 50°C in the presence of catalytic amounts of sec-BuLi to yield 1-diethylaminobut-2-ene in over 80% yield. mdma.ch Similarly, reacting 1,3-butadiene with aniline (B41778) at 120°C using metallic sodium as a catalyst produces N-crotylaniline with a 79% yield. mdma.ch

The process primarily yields the 1,4-addition product, an allylic amine, with high selectivity. mdma.chgoogle.com A process for preparing n-butylamines involves a first stage of hydroamination of a 1,3-butadiene-containing mixture with a primary or secondary amine, followed by a second stage of hydrogenation. google.com The use of alkali metal amide catalysts in this process can achieve an olefin selectivity for 1,3-butadiene of over 90%, meaning it reacts almost exclusively from the mixture. google.com The subsequent hydrogenation of the resulting butenylamine would be necessary to produce a saturated alkyl amine like this compound, assuming a suitable starting amine is used and subsequently alkylated or that a butenyl group is added to an existing amylamine.

Rhodium-based catalysts have also been explored for the hydroamination of 1,3-dienes. A system using a rhodium catalyst in conjunction with a specific ligand (rac-BINAP) and a Brønsted acid additive was shown to facilitate the intermolecular coupling of amines and 1,3-dienes, yielding homoallylic amines with anti-Markovnikov selectivity. nih.gov

Research Findings on Hydroamination of 1,3-Butadiene
Catalyst SystemAmine SubstrateTemperatureKey FindingsReference
Metallic SodiumAniline120°CProduces N-crotylaniline in 79% yield. mdma.ch
sec-BuLi or Na₂NpDiethylamineRT - 50°CForms 1-diethylaminobut-2-ene in >80% yield. Primarily 1,4-addition. mdma.ch
Alkali Metal AmidesPrimary/Secondary AminesNot specifiedOlefin selectivity for 1,3-butadiene is >90%. google.com
Rh-catalyst/rac-BINAP/Mandelic AcidGeneral AminesNot specifiedAchieves anti-Markovnikov selectivity to generate homoallylic amines. nih.gov

Industrial Synthesis Considerations

The industrial production of this compound necessitates careful consideration of reaction design, reactor technology, and process control to ensure safety, efficiency, and product quality.

Large-Scale Alkylation Reaction Design

The synthesis of a secondary amine like this compound via N-alkylation is a common method but faces challenges on a large scale. acs.org A primary issue is selectivity; the initial product, a secondary amine, can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt. acs.org This overalkylation leads to a mixture of products, reducing the yield of the desired compound and requiring costly and difficult separation processes. acs.org

Effective large-scale alkylation reaction design focuses on understanding and controlling the reaction's kinetics and thermodynamics. mt.commt.com Key considerations include:

Stoichiometry Control: Using a large excess of the initial amine can help to minimize overalkylation, but this may not always be practical or economical. acs.orgwhiterose.ac.uk

Reaction Energetics: Alkylation reactions are often exothermic. google.com Reaction calorimeters are essential tools during development to understand the heat release profile. mt.com This data informs the design of cooling systems for the large-scale reactor to prevent thermal runaways and maintain a consistent temperature, which is critical for selectivity. google.com

Catalyst Selection: Depending on the specific alkylation route (e.g., reductive amination of an aldehyde or reaction with an alkyl halide), the choice of catalyst is crucial. For gasoline production, strong acid catalysts like HF or H₂SO₄ are used, but for fine chemical synthesis, other catalysts are employed. mt.com For instance, "hydrogen borrowing" catalysis using iridium, ruthenium, or rhodium complexes allows for the N-alkylation of amines with alcohols, a greener alternative that produces water as the only byproduct. whiterose.ac.ukrsc.org

Process Analytical Technology (PAT): Implementing in-situ analytical tools like FTIR and Raman spectrometers allows for real-time tracking of reactants, intermediates, and products. mt.commt.com This provides crucial data on reaction kinetics and mechanism, enabling precise control to maximize yield and purity. mt.com

Continuous Flow Reactor Systems

Continuous flow chemistry offers significant advantages for the industrial synthesis of amines, overcoming many limitations of traditional batch processing. nih.govrsc.orgacs.org For a process like the synthesis of this compound, continuous flow reactors provide enhanced control over reaction parameters, leading to improved productivity and consistency. rsc.orgresearchgate.net

Key benefits of using continuous flow systems include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors (such as microreactors or packed-bed reactors) allows for highly efficient heat exchange. researchgate.net This is critical for managing the exothermic nature of alkylation reactions, preventing hotspots, and ensuring a uniform temperature profile, which directly impacts selectivity. researchgate.net

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. mdpi.com This is particularly important when working with reactive intermediates or under high pressure or temperature conditions.

Scalability: Scaling up a continuous flow process is often more straightforward than a batch process. Instead of designing larger, more complex vessels, production can be increased by running the reactor for longer periods or by "scaling out" (i.e., using multiple reactors in parallel). mdpi.com

Process Intensification: Flow systems can integrate multiple reaction and purification steps, such as reaction, extraction, and crystallization, into a single, continuous process. rsc.org This "telescoping" of steps reduces manual handling, processing time, and waste generation. rsc.orgnih.gov For example, a continuous process for an amine synthesis could involve a packed-bed reactor for the catalytic reaction, followed by in-line liquid-liquid extraction and crystallization modules. rsc.org

Automated Control of Reaction Parameters

To maximize the benefits of continuous flow synthesis and ensure robust, reproducible large-scale production, automated control of reaction parameters is essential. nih.gov This involves integrating sensors, analytical tools, and control algorithms to monitor and adjust process variables in real time. google.comresearchgate.net

For the synthesis of this compound, an automated system would typically control:

Temperature: As temperature is critical for both reaction rate and selectivity in alkylation, automated systems use feedback loops from temperature probes within the reactor to precisely adjust heating or cooling elements. google.comnih.gov

Flow Rates and Residence Time: The stoichiometry of reactants is precisely controlled by automated pumps. mdpi.com The system can adjust flow rates to maintain optimal molar ratios and control the residence time—the duration the reactants spend in the reactor—which is a key parameter for achieving high conversion. nih.gov

Pressure: In reactions involving gaseous reagents or elevated pressures, automated back-pressure regulators maintain the desired setpoint, which is crucial for safety and reaction performance. mdpi.com

Advanced control systems can employ machine learning algorithms to optimize reaction conditions. acs.orgnih.gov By performing a series of automated experiments and analyzing the output in real time (e.g., via in-line HPLC or IR spectroscopy), the system can identify the optimal set of parameters (temperature, residence time, stoichiometry) to maximize yield and throughput with minimal human intervention. acs.orgnih.gov A patent for an HF alkylation process describes a control system where hydrocarbon analyzers provide real-time data on feed and product composition to a computer, which then adjusts the reaction zone temperature to optimize product quality. google.com

Industrial Synthesis Considerations for N-Amine Production
ConsiderationKey ObjectiveEnabling Technology/MethodReference
Large-Scale Alkylation DesignControl selectivity, manage exothermsReaction calorimetry, in-situ spectroscopy (FTIR, Raman), stoichiometry control mt.commt.comgoogle.com
Continuous Flow ReactorsImprove safety, control, and scalabilityPacked-bed reactors, microreactors, integrated work-up modules nih.govrsc.orgresearchgate.net
Automated ControlOptimize and maintain process parametersProcess Analytical Technology (PAT), feedback control loops, machine learning optimization google.comacs.orgnih.gov

Mechanistic Organic Transformations of N Amyl N Butylamine

Oxidation Pathways

The nitrogen center in N-Amyl-N-butylamine is susceptible to oxidation by various reagents, leading to several classes of compounds. The specific product formed is dependent on the oxidizing agent used and the reaction conditions.

Formation of N-Oxide Derivatives

The oxidation of amines can lead to the formation of N-oxides. This reaction is most common for tertiary amines. However, secondary amines can be oxidized to form hydroxylamines, which are tautomers of N-oxides, though the N-oxide form is generally less stable for secondary amines compared to their tertiary counterparts. The direct oxidation of a secondary amine like this compound would yield an N,N-dialkylhydroxylamine. Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids are typically employed for this type of transformation.

Generation of Nitroso and Nitro Compounds

Oxidation of the amine group in this compound can also result in the formation of nitroso and nitro derivatives. These transformations involve an increase in the oxidation state of the nitrogen atom. The specific conditions and oxidizing agents required to drive the reaction toward these products can be controlled in a laboratory setting. Comprehensive studies on the oxidation mechanisms of similar amines, such as n-butylamine, by radicals like H and OH, provide insight into the initial steps of these processes, which often involve hydrogen abstraction from the carbon alpha to the nitrogen or from the N-H group itself. nih.govacs.orgacs.org

Nitrosation Reactions and N-Nitrosamine Formation

The reaction of secondary amines with nitrosating agents is a significant and well-studied transformation that results in the formation of N-nitrosamines. pjoes.com For this compound, this involves the reaction with a source of the nitrosonium ion (NO⁺).

Mechanism: The most common nitrosating agent in aqueous solution is nitrous acid (HNO₂), which is formed in situ from the acidification of nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion. The lone pair of electrons on the nitrogen of this compound then attacks the nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields the stable N-nitroso-N-amyl-N-butylamine. pjoes.com

Kinetics and Conditions: Research on di-n-butylamine, a close structural analog, provides detailed insights into the kinetics of this reaction. The formation of N-nitrosamines is highly pH-dependent. Kinetic modeling and experimental studies have shown that the risk of N-nitrosamine formation from secondary amines becomes significant in acidic solutions, particularly at a pH below 6, and at higher concentrations of nitrite. usp.orgfigshare.comresearchgate.net The reaction is generally slower for tertiary amines, which must first undergo a dealkylation step. researchgate.net

Table 1: Factors Influencing N-Nitrosamine Formation from Secondary Amines
FactorInfluence on Reaction RateResearch FindingsCitation
pHIncreases significantly at lower (acidic) pHN-nitrosamine formation risk is most significant at pH < 6 due to the formation of the active nitrosating agent, N₂O₃, from nitrous acid. usp.orgfigshare.com
Nitrite ConcentrationDirectly proportional to the rateHigher concentrations of nitrite lead to a greater rate of nitrosation. usp.orgresearchgate.net
Amine StructureSecondary amines are most susceptibleSecondary amines like piperazine (B1678402) and di-n-butylamine readily form stable nitrosamines. Tertiary amines react much more slowly via a dealkylative pathway. researchgate.netccsnorway.com
TemperatureRate increases with temperatureKinetic models include temperature dependence, showing an expected increase in reaction rates with higher temperatures. figshare.com

Reduction Processes

Conversion to Higher-Order Amines

Direct reduction of a secondary amine like this compound does not yield a higher-order (tertiary) amine. The conversion to a tertiary amine is typically achieved through alkylation, a type of substitution reaction. For example, reacting this compound with an alkyl halide, such as methyl iodide, would yield the tertiary amine N-amyl-N-butyl-N-methylamine.

However, in the context of reductive processes, a tertiary amine can be formed from a secondary amine in a two-step sequence. First, the secondary amine is acylated to form a tertiary amide. For instance, this compound can be reacted with acetyl chloride to form N-amyl-N-butylacetamide. This tertiary amide can then be reduced to the corresponding tertiary amine, as detailed in the following section. nih.gov

Use of Specific Reducing Agents (e.g., Lithium Aluminum Hydride)

A simple secondary amine, such as this compound, is generally unreactive towards powerful reducing agents like lithium aluminum hydride (LiAlH₄). careerendeavour.com These reagents function by donating a hydride ion (H⁻) to an electrophilic carbon, such as the one in a carbonyl group. pearson.com

The utility of LiAlH₄ becomes apparent when reducing derivatives of this compound, particularly amides. As mentioned previously, if this compound is first converted to a tertiary amide (e.g., N-amyl-N-butylacetamide), the subsequent reduction of this amide with LiAlH₄ is a highly effective method for synthesizing a tertiary amine. ucalgary.ca The mechanism involves the reduction of the carbonyl group (C=O) of the amide completely to a methylene (B1212753) group (-CH₂-). nih.govucalgary.ca

Table 2: Reactivity of LiAlH₄ with this compound and Its Derivatives
Starting CompoundFunctional GroupReactivity with LiAlH₄ProductCitation
This compoundSecondary AmineNo reactionThis compound (unchanged) careerendeavour.com
N-Amyl-N-butylacetamideTertiary AmideReduction of carbonylN-Amyl-N-butyl-ethylamine nih.govucalgary.ca

Nucleophilic Substitution Reactions

As a secondary amine, this compound readily participates in nucleophilic substitution reactions, where the nitrogen atom acts as the nucleophile. These reactions are fundamental to the synthesis of more complex amine derivatives.

This compound reacts with alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion (X⁻) as the leaving group. This process results in the formation of a trialkylammonium halide salt.

The general mechanism involves the direct attack of the amine on the alkyl halide, leading to a transition state where a new carbon-nitrogen bond is forming as the carbon-halogen bond is breaking. The reactivity of the alkyl halide in this reaction follows the typical SN2 trend, with primary halides being the most reactive and tertiary halides being unreactive due to steric hindrance. The nature of the halide also influences the reaction rate, with the reactivity order being I > Br > Cl > F.

Since the initial product is an ammonium (B1175870) salt, a base is often required to deprotonate it and yield the neutral tertiary amine. If this compound itself is used in excess, it can act as the base. However, this can lead to a mixture of products, as the newly formed tertiary amine is also nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide. libretexts.org

The reaction of this compound with alkyl halides does not necessarily stop at the tertiary amine stage. The resulting tertiary amine, N-amyl-N-butyl-N-alkylamine, is also nucleophilic and can react further with another molecule of the alkyl halide. libretexts.org This subsequent SN2 reaction leads to the formation of a tetra-alkylammonium halide, commonly known as a quaternary ammonium salt. libretexts.org

This process, often referred to as exhaustive alkylation, continues until no hydrogen atoms remain on the nitrogen atom. libretexts.org Quaternary ammonium cations are permanently charged, regardless of the pH of their environment. researchgate.net The reaction is typically driven to completion by using an excess of the alkylating agent, such as methyl iodide. libretexts.org The formation of these salts is a well-established method for synthesizing compounds with various applications, including as phase-transfer catalysts and surfactants.

Table 1: Illustrative Nucleophilic Substitution Reactions

Reactant 1Reactant 2 (Alkyl Halide)Product TypeIllustrative Product Name
This compoundMethyl IodideTertiary Ammonium SaltN-Amyl-N-butyl-N-methylammonium iodide
This compoundEthyl BromideTertiary Ammonium SaltN-Amyl-N-butyl-N-ethylammonium bromide
N-Amyl-N-butyl-N-methylamineMethyl IodideQuaternary Ammonium SaltN-Amyl-N-butyl-N,N-dimethylammonium iodide

Other Characteristic Reactions

Beyond simple alkylation, this compound engages in several other characteristic transformations common to secondary amines, involving reactions with carbonyl-containing compounds and metal ions.

This compound undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. Current time information in Bangalore, IN.nih.gov This reaction is a nucleophilic acyl substitution, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. csic.es

The mechanism proceeds through a tetrahedral intermediate, which then collapses by expelling the leaving group (e.g., a chloride ion from an acid chloride). Current time information in Bangalore, IN. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. libretexts.orgchemguide.co.uk Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, which reduces its availability for further reactions. Current time information in Bangalore, IN.

For example, the reaction of this compound with acetyl chloride would yield N-amyl-N-butylacetamide. A patent describes a similar synthesis of N-tertiary amyl acetamide (B32628) by reacting tertiary amyl alcohol and acetonitrile, highlighting the formation of such amide structures. google.com

Secondary amines like this compound react with aldehydes and ketones to form enamines, which are α,β-unsaturated amines. westminster.ac.ukunipd.it This condensation reaction is typically catalyzed by a trace amount of acid and involves the removal of a water molecule. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine. westminster.ac.uk The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). The nitrogen's lone pair assists in the departure of water, forming a positively charged iminium ion. Since the nitrogen in the iminium ion has no hydrogen attached, a proton is removed from an adjacent carbon (the α-carbon) by a base (such as another amine molecule or the conjugate base of the acid catalyst) to form the final, neutral enamine product. libretexts.org The reaction of n-butylamine (a primary amine) with benzaldehyde (B42025) to form an imine has been studied, and the principles of nucleophilic attack and dehydration are analogous to enamine formation from secondary amines. chemguide.co.uk

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base and form coordination complexes with various metal ions. chemicalbook.com As a neutral ligand, it can coordinate to transition metals, forming stable complexes. The steric bulk of the amyl and butyl groups can influence the coordination number and geometry of the resulting metal complex.

For instance, dialkylamines are known to form complexes with a range of metals. Platinum(II) complexes with dialkylamine ligands have been synthesized and studied for their potential applications. unipd.itnih.gov Similarly, copper(II) can form complexes with N,N'-dialkyl-substituted ligands and other dialkylamines, often resulting in square planar or distorted octahedral geometries depending on the other ligands present. nih.goveurjchem.comrsc.org The formation of these complexes is a key aspect of the use of amines as ligands in catalysis and materials science. rsc.orggoogleapis.com

Table 2: Examples of Metal Complexes with Related Dialkylamine Ligands

Metal IonAmine Ligand ExampleComplex Type/Formula Example
Platinum(II)Dibenzylaminetrans-[PtBr₂(NH(CH₂Ph)₂)(PPh₃)]
Copper(II)Di-n-propylaminecis-[Cu(N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide)₂]
Nickel(II)Cyclohexylamine (B46788) derivative[Ni(L)₂Cl₂] (where L is a cyclohexylamine-based ligand)

Ritter Reaction Applications for N-Alkyl Amide and Amine Synthesis

The Ritter reaction is a well-established chemical method for converting a nitrile into an N-alkyl amide. wikipedia.org This transformation is typically initiated by the formation of a stable carbocation from a precursor such as an alkene or an alcohol (primary benzylic, secondary, or tertiary) in the presence of a strong acid. wikipedia.orgnrochemistry.com The reaction mechanism involves the electrophilic addition of this carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. missouri.edu Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. nrochemistry.commissouri.edu

The general mechanism can be summarized in the following steps:

Carbocation Formation : An alcohol is protonated by a strong acid, followed by the loss of a water molecule to generate a carbocation.

Nucleophilic Attack : The nitrogen atom of the nitrile attacks the carbocation, leading to the formation of a nitrilium ion.

Hydrolysis : The nitrilium ion is attacked by water, and after a rearrangement, it is hydrolyzed to produce the final N-alkyl amide product. nrochemistry.com

These resulting N-alkyl amides can be further hydrolyzed, typically under basic or acidic conditions, to yield primary amines. This makes the Ritter reaction a valuable tool for amine synthesis. wikipedia.org

While the Ritter reaction is a versatile method for synthesizing N-alkyl amides and amines, its direct application to the transformation of this compound is not described in the literature. The reaction's requirement for a carbocation precursor means that substrates are typically alcohols or alkenes. researchgate.net As a secondary amine, this compound does not fit the profile of a standard substrate for generating the necessary carbocation under typical Ritter conditions. Therefore, while the Ritter reaction is crucial for the synthesis of various amines, it is not a documented transformation pathway for this compound itself.

Table 1: Overview of the Ritter Reaction

Feature Description Source(s)
Reaction Type Addition Reaction wikipedia.org
Reactants A nitrile and a carbocation source (e.g., alkene, tertiary alcohol) wikipedia.orgnrochemistry.com
Catalyst Strong acid (e.g., H₂SO₄) or Lewis acid (e.g., Fe(ClO₄)₃) nrochemistry.commissouri.edu
Intermediate Nitrilium ion missouri.edu
Product N-alkyl amide wikipedia.org
Derived Product Primary amine (via amide hydrolysis) wikipedia.org

Catalysis in Organic Reactions (e.g., thiol reactions with sulfur)

This compound, as a secondary amine, possesses a lone pair of electrons on its nitrogen atom, allowing it to function as both a base and a nucleophile. This dual reactivity enables it to act as a catalyst in various organic reactions. While specific studies detailing the catalytic activity of this compound are scarce, its behavior can be inferred from similar alkylamines like n-butylamine, hexylamine (B90201), and tributylamine. atamanchemicals.comresearchgate.netusm.edu

Amines are known to catalyze reactions involving thiols, such as the thio-Michael addition, which is the conjugate addition of a thiol to an electron-deficient alkene. usm.edu Research into this reaction has shown that the catalytic efficiency of an amine is not solely dependent on its basicity (pKa). Instead, the nucleophilicity of the amine plays a significant role. For instance, nucleophilic amines like hexylamine demonstrate faster reaction rates compared to sterically hindered or less nucleophilic bases like triethylamine, even with similar pKa values. This suggests that the catalyst actively participates in the reaction mechanism beyond simple deprotonation of the thiol. usm.edu

However, the catalytic activity of amines is highly dependent on the specific reaction and conditions. In a study on the reaction between sorbic acid and thiols (such as cysteine and mercaptoethanol) at 80°C, n-butylamine was found to be unreactive and did not promote the reaction. researchgate.net This indicates that for this compound to act as an effective catalyst, the reaction conditions and substrates must be suitable for its specific chemical properties. Other amines, such as tributylamine, are widely used as catalysts and proton acceptors in organic synthesis and polymerization. atamanchemicals.com

Table 2: Catalytic Activity of Amines in Thiol-Related Reactions

Amine Catalyst Reaction Observation Source(s)
Hexylamine Thio-Michael Addition (Hexanethiol to Hexyl Acrylate) Acts as an effective nucleophilic catalyst, leading to faster rates than less nucleophilic bases. usm.edu
n-Butylamine Reaction of Sorbic Acid with Thiols (Cysteine, Mercaptoethanol) Found to be unreactive under the tested conditions (80°C, pH 3.7-7.8). researchgate.net
Tributylamine General Organic Synthesis Used as a catalyst (proton acceptor) and solvent. atamanchemicals.com

Pyrolysis Mechanisms

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis mechanism for this compound is not specifically detailed in the literature, but can be inferred from studies on related aliphatic amines, such as n-butylamine, and the thermal decomposition of larger nitrogen-containing molecules. sigmaaldrich.comscientificlabs.co.ukresearchgate.net

The pyrolysis of primary aliphatic amines like n-butylamine has been a subject of investigation. scientificlabs.co.uk The thermal decomposition of such amines typically involves the cleavage of C-C and C-N bonds, leading to the formation of smaller, volatile compounds. lobachemie.com For this compound, a secondary amine with both butyl and amyl (pentyl) chains, pyrolysis would likely proceed through complex radical mechanisms. At high temperatures, the weaker bonds are susceptible to homolytic cleavage, initiating a chain reaction.

Potential primary fragmentation pathways for this compound would include:

C-N Bond Cleavage : Scission of the bond between the nitrogen and one of the alkyl chains to form butyl and amyl radicals, along with other amine-centered radical fragments.

C-C Bond Cleavage : Breakage of carbon-carbon bonds at various positions along the butyl and amyl chains, leading to the formation of a variety of smaller hydrocarbon radicals and olefins.

Studies on the decomposition of other nitrogenous compounds support these proposed pathways. For example, the decomposition of N-acetylglucosamine under specific catalytic conditions was found to produce both n-butylamine and n-amylamine, demonstrating that C-C bond cleavage occurs in complex molecules to yield simpler amines. nih.gov Furthermore, the thermal decomposition of materials like polyurethane generates a variety of nitrogen compounds through the breakdown of its amine-containing segments. researchgate.net It has also been noted that this compound can accelerate the thermal decomposition of polyvinyl chloride (PVC) films, suggesting it may participate in or initiate degradation pathways in other materials. cymitquimica.com

Derivatives and Analogues: Synthesis and Research

Structural Modifications and Homologues

N-Amyl-N-butylamine, also known as N-butylpentan-1-amine, is a secondary amine containing a butyl and a pentyl (amyl) group attached to a nitrogen atom. Its molecular formula is C9H21N. nist.gov Structural modifications of amines like this compound can significantly alter their physical and chemical properties.

Homologues of this compound, which differ by one or more methylene (B1212753) (-CH2-) groups in their alkyl chains, exhibit predictable trends in properties such as boiling point. Generally, as the length of the alkyl chain increases, so does the boiling point due to stronger van der Waals forces.

The synthesis of N-substituted glycine (B1666218) derivatives with varying alkyl chain lengths, including butyl and pentyl groups, has been explored through green chemistry approaches. nih.govacs.org These studies involve the reaction of primary amines with chloroacetic acid in water to yield N-substituted glycines. nih.govacs.org This methodology highlights a sustainable route to novel amino acid derivatives. nih.gov

Research into dimeric securinine (B1681715) analogues has also involved the use of N-substituted side chains with varying carbon lengths, including n-butyl and n-amyl groups. hkust.edu.hk These studies demonstrated that the length of the alkyl chain can significantly impact the biological activity of the resulting compounds. hkust.edu.hk For instance, a derivative with propyl side chains showed strong neurite outgrowth activity, while the analogue with n-amyl side chains was inactive. hkust.edu.hk

The synthesis of such modified amines can be achieved through various methods, including the Michael addition of primary amines to a substrate, followed by acylation. hkust.edu.hk Another common route is the alkylation of a primary amine. For example, N-methylbutylamine can be synthesized by the N-methylation of butylamine (B146782). acs.org

The following table summarizes some key properties of this compound:

PropertyValue
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
IUPAC NameN-butylpentan-1-amine
CAS Number39536-61-3
Data sourced from NIST WebBook nist.gov

N-Nitrosodi-n-butylamine: Synthesis and Reactivity

N-Nitrosodi-n-butylamine (NDBA) is a significant derivative of di-n-butylamine and is structurally related to this compound. It is a yellow, oily liquid that is slightly soluble in water but soluble in organic solvents. nih.gov NDBA is primarily used as a research chemical. nih.gov

Synthesis:

NDBA can be formed from secondary or tertiary n-butylamines through a process called nitrosation. nih.govscbt.com This reaction typically involves a nitrosating agent, such as nitrite (B80452), in an acidic environment like the stomach. nih.govscbt.com The synthesis of its deuterated isotopologue, N-Nitroso-di-n-butylamine-d18, is achieved by the nitrosation of deuterated di-n-butylamine using agents like sodium nitrite in acidic media.

Reactivity:

N-Nitrosamines, including NDBA, exhibit a range of chemical reactions. They are generally most basic at the oxygen atom. acs.org NDBA is stable in neutral or alkaline solutions in the dark but is less stable in acidic conditions or when exposed to light, particularly ultraviolet light. nih.gov

Key reactions of N-nitrosamines include:

Protonation and Protolytic Denitrosation: Occurs at the oxygen atom. acs.org

Photolysis: The rate of photolytic decomposition is influenced by pH. acs.org

Oxidation and Reduction: The nitroso group can be oxidized or reduced to other functional groups.

Hazardous Decomposition: When heated, NDBA can emit toxic fumes of nitrogen oxides. nih.gov

Research has shown that N-nitrosamines like NDBA can be activated by cytochrome P450 enzymes, leading to the formation of reactive species. The mechanism of carcinogenicity for many nitrosamines involves enzymatic α-hydroxylation, followed by decomposition to a DNA-alkylating agent. acs.org

The table below outlines the properties of N-Nitrosodi-n-butylamine:

PropertyValue
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
AppearanceYellow oil
CAS Number924-16-3
Data sourced from PubChem and other chemical suppliers nih.gov

Related Secondary Amines in Comparative Studies (e.g., N-Methylbutylamine, N,N-Dimethylbutylamine)

Comparative studies of related secondary and tertiary amines, such as N-Methylbutylamine and N,N-Dimethylbutylamine, provide context for understanding the properties of this compound.

N-Methylbutylamine:

N-Methylbutylamine is a secondary aliphatic amine with a methyl and an n-butyl group. ebi.ac.uk Its properties are influenced by the presence of a hydrogen atom on the nitrogen, which allows for hydrogen bonding. This is a key difference from tertiary amines. chemguide.co.uk The synthesis of N-methylbutylamine can be achieved through the N-methylation of butylamine using reagents like dimethyl carbonate (DMC) in the presence of a catalyst. acs.org

N,N-Dimethylbutylamine:

N,N-Dimethylbutylamine is a tertiary amine. Unlike primary and secondary amines, tertiary amines cannot act as hydrogen bond donors because they lack a hydrogen atom on the nitrogen. chemguide.co.uk This leads to significantly lower boiling points compared to primary or secondary amines of similar molecular weight. chemguide.co.uk

In studies on ethylene (B1197577) polymerization, N,N-dimethylbutylamine has been shown to act as an inhibitor for certain catalysts. nih.gov The degree of inhibition can be influenced by the structure of the amine and the catalyst. nih.gov

The basicity of alkylamines is another important point of comparison. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making alkylamines more basic than ammonia (B1221849). libretexts.org Consequently, primary, secondary, and tertiary alkylamines are generally more basic than ammonia. libretexts.org

The following table provides a comparison of these related amines:

Compound NameTypeKey Structural Feature
This compoundSecondaryOne butyl and one amyl group on nitrogen
N-MethylbutylamineSecondaryOne methyl and one butyl group on nitrogen
N,N-DimethylbutylamineTertiaryTwo methyl and one butyl group on nitrogen

Applications in Advanced Materials and Chemical Synthesis

Roles as Intermediates in Fine Chemical Production

As an intermediate, N-Amyl-N-butylamine provides a reactive site for building molecular complexity. The nitrogen atom's lone pair of electrons and the N-H bond allow for a variety of chemical transformations, making it a valuable precursor for specialized, high-value chemicals. The production of primary amines through methods like the hydrogenation of nitriles is a crucial industrial process, as these primary amines are themselves valuable raw materials for pharmaceuticals and polymers. google.comscielo.brresearchgate.net Subsequent reactions can produce secondary amines like this compound, which are then used in further synthetic steps.

Pharmaceutical Synthesis

In the pharmaceutical industry, secondary amines are fundamental structural motifs and key intermediates. While specific documentation for this compound in drug synthesis is not prominent, its role can be understood through the well-established chemistry of secondary amines. They are frequently used as precursors for tertiary amines, a class of compounds that constitutes a significant portion of active pharmaceutical ingredients (APIs). chemeurope.comazelis.com

Reductive amination, which involves the reaction of an amine with a carbonyl compound, is one of the most critical C-N bond-forming reactions in pharmaceutical manufacturing. researchgate.net A secondary amine like this compound can react with aldehydes or ketones to form tertiary amines. azelis.com This pathway is essential for creating complex molecules with specific biological activities. For instance, many existing drugs, including antidepressants like Paxil and Prozac, are complex secondary or tertiary amines, and new synthetic methods are continually being developed to couple secondary amines with other molecules to build diverse drug candidates. wikipedia.orgnih.gov The synthesis of the Alzheimer's drug Rivastigmine, for example, can be achieved through a direct asymmetric reductive amination process using a secondary amine as a nitrogen source. chemeurope.com

Table 1: Examples of Pharmaceutical Classes Synthesized Using Amine Intermediates

Drug Class General Role of Amine Intermediate Example Drugs (Illustrative)
Antipsychotics Formation of tertiary amine structures Abilify
Antidepressants Core structural component (secondary/tertiary amine) Paxil, Prozac
Antifungals Building block for active molecule Naftin

Agrochemical Development

The development of modern pesticides, including herbicides and fungicides, relies heavily on amine chemistry. N-Butylamine, a closely related primary amine, is a known precursor to the fungicide benomyl and is used to manufacture pesticides like thiocarbazides. wikipedia.org

Secondary amines are integral to the synthesis of various agrochemicals. They can be incorporated into the final molecular structure to confer specific properties, such as improved efficacy or controlled environmental persistence. For example, novel p-menthane type secondary amines have been synthesized and shown to exhibit potent post-emergence herbicidal activities, in some cases exceeding the performance of commercial herbicides like glyphosate. specialchem.com Furthermore, amines are often added to herbicide formulations of glyphosate, dicamba, and 2,4-D to increase solubility and reduce volatilization and drift. nih.gov While this highlights a different application of amines in the final product formulation rather than as a synthetic intermediate, it underscores their importance in the agrochemical sector.

Dye and Pigment Precursors

Amines are foundational to the synthesis of a vast array of synthetic colorants, particularly azo dyes. The synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a phenol, naphthol, or another aromatic amine. rsc.org

While aliphatic secondary amines like this compound are not direct precursors in the traditional synthesis of azo dyes (which requires primary aromatic amines), they play a role in other areas of colorant chemistry. researchgate.net Aliphatic amines can be used in the post-treatment of azo pigments to modify their physical properties. google.com This process can involve contacting the pigment with an amine at elevated temperatures to improve characteristics like stability and dispersion. Furthermore, the broader class of amines is used to create a wide variety of dyes beyond the azo class, where the nitrogen atom is integral to the chromophore, the part of the molecule responsible for color. rsc.org

Catalytic Roles

Beyond serving as a structural precursor, this compound can also function in a catalytic capacity, facilitating chemical reactions without being consumed in the process. This is a common feature of secondary amines in organic synthesis and industrial processes.

General Organic Synthesis Catalysis

Secondary amines are a cornerstone of organocatalysis, a branch of catalysis that uses small organic molecules instead of metal-based catalysts. They are particularly effective in reactions involving carbonyl compounds like aldehydes and ketones.

The catalytic cycle typically involves the reversible reaction of the secondary amine with a carbonyl compound to form an enamine or an iminium ion. researchgate.netnih.gov

Enamine Catalysis: The formation of an enamine intermediate increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, activating it to react with electrophiles.

Iminium Catalysis: The formation of an iminium ion lowers the energy of the lowest unoccupied molecular orbital (LUMO) of an α,β-unsaturated carbonyl compound, activating it for nucleophilic attack. researchgate.netnih.gov

This mode of activation enables a wide range of asymmetric reactions, allowing for the creation of chiral molecules with high stereoselectivity. nih.gov Although high catalyst loadings are often required, the development of highly efficient secondary amine catalysts is an active area of research. acs.org Bifunctional catalysts that incorporate both a secondary amine group and another functional group (like a thiourea) have been developed for highly stereoselective reactions. nih.gov

Role in Polymerization and Vulcanization Processes

While this compound is not typically used as a direct polymerization initiator, it plays a significant role as a precursor in vulcanization, the chemical process for converting natural rubber and related polymers into more durable materials. nih.gov The vulcanization of rubber often employs sulfur along with a suite of additives, including accelerators, to control the cure rate and final properties of the material. chemeurope.com

Secondary amines are crucial in the synthesis of vulcanization accelerators. azelis.comwikipedia.org

Precursors to Sulfenamides: Sulfenamide-based accelerators are widely used in the tire industry. They are produced by the oxidative coupling of 2-mercaptobenzothiazole (MBT) with amines. While primary amines are common, secondary amines like dicyclohexylamine are used to create slower accelerators, which are needed for applications requiring strong adhesion, such as curing rubber onto steel cords. chemeurope.comwikipedia.org

Precursors to Thiurams and Dithiocarbamates: These compounds are classified as ultra-accelerators. Thiurams (e.g., TMTD) are synthesized from secondary amines like dimethylamine, while dithiocarbamates (e.g., ZDBC) are derived from secondary amines like dibutylamine. chemeurope.com this compound could theoretically be used to synthesize an analogous N,N'-dialkylthiourea or dithiocarbamate accelerator. The primary amine n-butylamine is a known precursor for the vulcanization accelerator N,N′-dibutylthiourea. wikipedia.org

These accelerators, derived from secondary amines, are used to boost the speed and increase the cross-link density of the rubber, significantly influencing the final mechanical properties of the vulcanized product. chemeurope.comwikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Chemical Formula
This compound 39536-61-3 C9H21N
Abilify 129722-12-9 C23H27Cl2N3O2
Benomyl 17804-35-2 C14H18N4O3
Dicyclohexylamine 101-83-7 C12H23N
Dimethylamine 124-40-3 C2H7N
Glyphosate 1071-83-6 C3H8NO5P
n-Butylamine 109-73-9 C4H11N
Paxil (Paroxetine) 61869-08-7 C19H20FNO3
Prozac (Fluoxetine) 54910-89-3 C17H18F3NO
Rivastigmine 123441-03-2 C14H22N2O2
Tetramethylthiuram disulfide (TMTD) 137-26-8 C6H12N2S4
Zinc dibutyldithiocarbamate (ZDBC) 136-23-2 C18H36N2S4Zn

Material Science Applications

Use as Surfactants and Emulsifying Agents

Secondary amines with appropriate alkyl chain lengths, such as this compound, can function as non-ionic surfactants and emulsifying agents. The effectiveness of these molecules in reducing surface tension and stabilizing emulsions stems from their amphiphilic nature. The non-polar alkyl chains (amyl and butyl groups) are hydrophobic, while the amine group provides a degree of polarity, making it hydrophilic.

In an aqueous environment, these molecules orient themselves at the interface between water and an immiscible liquid (like oil), lowering the interfacial tension. The hydrophobic tails penetrate the oil droplets, while the polar amine head group remains in the aqueous phase. This orientation facilitates the dispersion of one liquid into the other, forming a stable emulsion. The small size of this compound allows it to be soluble in water, a key property for many surfactant applications. libretexts.org The solubility of amines decreases as the length of the hydrocarbon chains increases. libretexts.org

The ability of amines to form hydrogen bonds with water contributes to their solubility and surfactant properties. libretexts.orgpressbooks.pub Even tertiary amines, which lack a hydrogen atom on the nitrogen, can form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atom. libretexts.org This interaction with water is crucial for their function as surfactants in aqueous systems.

Application as Corrosion Inhibitors

This compound and related secondary amines have demonstrated utility as corrosion inhibitors, particularly for metals in acidic environments. The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of the nitrogen atom, which has a lone pair of electrons. This allows the amine to act as a Lewis base and coordinate with the metal surface. The effectiveness of the inhibition is influenced by the molecular structure of the amine, including the length and arrangement of the alkyl chains. Research on a series of secondary amines, including di-n-propylamine, di-n-butylamine, and di-n-amylamine, has shown that inhibitor efficiency can be influenced by the size of the molecule.

Function as Plasticizers (e.g., for nylon, PVC)

Plasticizers are additives used to increase the flexibility and durability of polymers. While specific data on this compound as a plasticizer is limited, its chemical structure suggests potential applications in this area, particularly for polymers capable of hydrogen bonding, such as nylon. For a compound to act as an effective plasticizer, it must be compatible with the polymer and able to disrupt the intermolecular forces between polymer chains, thereby increasing the free volume and lowering the glass transition temperature.

For polyvinyl chloride (PVC), plasticizers work by embedding themselves between the polymer chains, spacing them further apart and thus lowering the intermolecular forces. While phthalate esters are common plasticizers for PVC, alternative compounds are continually being explored. The effectiveness of an amine-based compound like this compound would depend on its miscibility with PVC and its ability to disrupt the polymer's structure. For instance, N,N-dibutyl lauramide has been investigated as an alternative plasticizer for PVC, demonstrating good compatibility and efficiency in reducing the glass transition temperature. pressbooks.pub

Property This compound Plasticizer Function
Chemical Structure Secondary amine with amyl and butyl groupsAmine group can interact with polar polymers.
Potential Interaction with Nylon Hydrogen bonding with amide groupsReduces intermolecular forces, increasing flexibility.
Potential Interaction with PVC Intercalation between polymer chainsIncreases free volume, enhancing flexibility.

Role as a Template for Zeolite Synthesis

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them valuable as catalysts and adsorbents. The synthesis of zeolites often employs organic molecules known as structure-directing agents (SDAs) or templates. These molecules guide the formation of the zeolite framework, influencing its pore size and topology.

Amines, including n-butylamine, have been successfully used as SDAs in the synthesis of various zeolites, such as ZSM-5. researchgate.net The size and shape of the amine molecule play a crucial role in determining the final structure of the zeolite. It is therefore plausible that this compound, with its specific molecular dimensions, could also function as an effective SDA.

The mechanism of templating involves the organic molecule becoming entrapped within the growing inorganic framework. The charge and shape of the SDA direct the arrangement of the silicate and aluminate precursors, leading to the formation of a specific crystalline structure. After synthesis, the organic template is typically removed by calcination, leaving behind a porous inorganic framework. The use of this compound as an SDA could potentially lead to the formation of novel zeolite structures with unique pore architectures, tailored for specific catalytic or separation applications. The simultaneous use of multiple SDAs, such as methyltriethylammonium chloride and n-butylamine, has been shown to enhance the physicochemical properties of zeolites like ZSM-12. libretexts.org

Zeolite Structure-Directing Agent(s) Observed Outcome
ZSM-5n-butylamineSuccessful synthesis of ZSM-5 crystals. researchgate.net
ZSM-12Methyltriethylammonium chloride and n-butylamineIncreased crystallinity and microporous area. libretexts.org

Dispersion Medium for Graphene Sheets in Advanced Materials

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptional mechanical, electrical, and thermal properties. However, its practical application often requires its dispersion into a liquid medium to prevent agglomeration and facilitate processing. The choice of solvent or dispersion medium is critical for achieving stable, high-concentration graphene dispersions.

Organic amines have been identified as effective solvents for the liquid-phase exfoliation of graphite to produce graphene nanosheets. researchgate.net These solvents can outperform traditional solvents like N-methyl-pyrrolidone (NMP) in terms of their dispersing capacity. researchgate.net The interaction between the amine and the graphene surface is thought to be a key factor in stabilizing the dispersed sheets.

While direct studies on this compound for graphene dispersion are not widely available, its properties as a secondary amine with alkyl chains suggest it could be a suitable medium. The mechanism of dispersion involves the solvent molecules intercalating between the graphene layers, overcoming the van der Waals forces that hold them together. The amine group can interact with the graphene surface, while the alkyl chains provide steric hindrance, preventing the sheets from restacking. This process can be aided by techniques such as sonication. The ability to produce stable, high-quality graphene dispersions is crucial for the development of advanced materials, including conductive inks, composites, and coatings.

Dispersion Medium Graphene Concentration Key Findings
Amine-based solventsHigher than NMPOutperform traditional solvents in dispersing capacity. researchgate.net
Various organic solventsUp to ~0.01 mg/mlEnergy required for exfoliation is balanced by solvent-graphene interaction.

Advanced Analytical Methodologies for N Amyl N Butylamine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural analysis of N-Amyl-N-butylamine. These techniques probe the interaction of the molecule with electromagnetic radiation to yield data on its chemical bonding and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen nuclei (protons). In ¹H NMR analysis, the chemical shift (δ) of each proton is influenced by its local electronic environment.

The hydrogens on carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and thus appear further downfield in the spectrum, typically in the range of δ 2.3–3.0 ppm. libretexts.org The proton on the nitrogen atom itself (N-H) is subject to variable chemical shifts, generally appearing between δ 0.5–5.0 ppm, depending on factors like solvent, concentration, and temperature, which affect hydrogen bonding. libretexts.org The remaining aliphatic protons on the amyl and butyl chains produce signals in the upfield region of the spectrum, consistent with standard alkane values. The terminal methyl (CH₃) groups are expected to resonate at approximately δ 0.9 ppm, while the methylene (B1212753) (CH₂) groups will appear as a series of multiplets at slightly higher chemical shifts. mst.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-H0.5 - 5.0Broad Singlet
-N-CH₂- (Amyl & Butyl)2.3 - 3.0Triplet
-CH₂- (Alkyl Chains)1.2 - 1.6Multiplet
-CH₃ (Amyl & Butyl)~0.9Triplet

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tanta.edu.eg For this compound, a secondary amine, the FT-IR spectrum displays several characteristic absorption bands.

The most notable is the N-H stretching vibration, which, for secondary amines, typically appears as a single, weak to medium intensity peak in the range of 3200–3600 cm⁻¹. mvpsvktcollege.ac.inuc.edu The C-N stretching vibration provides another key marker, generally found between 1250 and 1000 cm⁻¹. uc.edu Additionally, the spectrum is characterized by strong absorptions corresponding to C-H stretching vibrations of the methyl and methylene groups in the alkyl chains, which are observed in the 3000–2850 cm⁻¹ region. researchgate.net The gas-phase IR spectrum available from the NIST database provides specific wavenumber data for these vibrations. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound. nist.gov
Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch~3300Weak/Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C-N Stretch1000 - 1250Medium/Strong

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and identifying potential impurities. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of amines. For purity assessment of this compound, a reversed-phase HPLC method using a C18 column is commonly employed. oiv.int Since simple alkylamines lack a strong chromophore, direct UV detection can be challenging. Therefore, pre-column or post-column derivatization is often necessary to enhance detectability. A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary and secondary amines to form highly fluorescent isoindole derivatives, allowing for sensitive fluorimetric or UV detection. oiv.int This approach enables the separation and quantification of the main compound while also profiling any related impurities. rsc.org

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. However, the basic nature of amines can lead to peak tailing and adsorption on standard silica-based columns. labrulez.com To overcome this, columns are often deactivated with a base, such as potassium hydroxide (B78521) (KOH), or specialized base-deactivated columns are used. labrulez.comcdc.gov

Flame Ionization Detection (FID): FID is a universal detector for organic compounds. It provides a response proportional to the number of carbon atoms, making it a robust choice for quantification when the sample matrix is relatively clean. labrulez.com

Nitrogen-Specific Detection (NPD): A Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), offers high selectivity and sensitivity for nitrogen-containing compounds. researchgate.netsrigc.com The NPD responds approximately 100,000 times more strongly to nitrogen compounds than to hydrocarbons, making it exceptionally useful for detecting trace levels of this compound in complex environmental or biological samples with minimal interference from the matrix. cdc.govsrigc.com

Ion Chromatography (IC) provides an alternative and powerful method for the analysis of amines. In this technique, amines are protonated to form cations and are separated on a cation-exchange column. thermofisher.comamazonaws.com Detection is typically achieved using suppressed conductivity. thermofisher.comsigmaaldrich.com This method is well-established for determining low concentrations (μg/L to mg/L) of various amines in aqueous matrices. thermofisher.com The use of cation-exchange columns like the Metrosep C2 or C4 allows for the isocratic separation of different amines. amazonaws.com For enhanced sensitivity and specificity, IC can be coupled with mass spectrometry (IC-MS), which aids in peak identification and allows for lower detection limits. metrohm.com

Thermal Energy Analyzer for N-Nitrosamine Detection

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector used for the analysis of N-nitroso compounds, including the nitrosamine (B1359907) derivative of this compound, N-nitroso-N-amyl-N-butylamine. osha.govusp.orglabcompare.com This technique is frequently coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC) to provide robust analytical solutions. osha.govpharmtech.com

The fundamental principle of the TEA detector involves the selective thermal cleavage of the N-NO bond. labcompare.com When the effluent from the chromatograph enters the TEA's pyrolyzer, the N-nitroso compound is heated, causing the bond between the two nitrogen atoms to break. osha.gov This process releases a nitrosyl radical (•NO). osha.govlabcompare.com

The operating temperature of the pyrolyzer is a critical parameter for achieving selectivity. At approximately 500°C, the energy is sufficient to cleave the N-N bond in nitrosamines, while other nitrogen-containing compounds remain largely intact. labcompare.compharmtech.com This selectivity minimizes interference from the sample matrix. usp.orgpharmtech.com If the temperature is increased to around 650°C, carbon-nitrogen bonds can also be broken, allowing for the detection of nitro groups. labcompare.compharmtech.com

Following pyrolysis, the resulting gas stream, containing the nitrosyl radical, passes through a cold trap to remove organic compounds and solvent vapors. osha.gov The nitrosyl radical is then swept by an inert gas, such as helium or argon, into a reaction chamber where it reacts with ozone (O₃), which is generated within the instrument. osha.govusp.orglabcompare.com This reaction produces electronically excited nitrogen dioxide (NO₂*). usp.orglabcompare.compharmtech.com

As the excited nitrogen dioxide decays to its ground state, it emits photons in the near-infrared region (above 600 nm). usp.orglabcompare.compharmtech.com This emitted light is detected by a sensitive photomultiplier tube, generating a signal that is proportional to the concentration of the N-nitroso compound in the sample. usp.orglabcompare.com The entire system is kept under low pressure by a vacuum pump to reduce the likelihood of collisional relaxation of the excited NO₂ molecules. pharmtech.com

The TEA detector is recognized for its high sensitivity, with a reported nitrogen chemiluminescence sensitivity of less than 2 picograms of nitrogen per second. labcompare.com It is a standard method for nitrosamine analysis in various industries and can be used for both quantitative analysis of specific nitrosamines and for screening the apparent total nitrosamine content (ATNC) in a sample. usp.orglabcompare.comfilab.fr

The table below summarizes the key operational parameters of the Thermal Energy Analyzer for nitrosamine detection.

ParameterDescriptionTypical Value/SettingSource
Pyrolyzer Temperature (Nitroso Mode) Temperature for selective cleavage of the N-NO bond.500 °C labcompare.compharmtech.com
Pyrolyzer Temperature (Nitro Mode) Temperature for cleavage of C-N bonds.650 °C labcompare.compharmtech.com
Reaction Gas Reacts with the nitrosyl radical to produce chemiluminescence.Ozone (O₃) usp.orglabcompare.com
Detection Wavelength Wavelength of light emitted by decaying excited NO₂.>600 nm usp.orglabcompare.com
Detector Device used to measure the emitted light.Photomultiplier Tube usp.orglabcompare.com
Coupled Techniques Chromatographic systems interfaced with the TEA.Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) osha.govpharmtech.com

Methodological Validation and Data Integrity

Methodological validation is a critical process in analytical chemistry that confirms an analytical method is suitable for its intended purpose. researchgate.nethbm4eu.eu This ensures the reliability, reproducibility, and accuracy of the data generated. researchgate.netresearchgate.net For a compound like this compound, this involves a comprehensive evaluation of the analytical procedure's performance characteristics.

Key performance characteristics that are assessed during method validation include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netelementlabsolutions.com The process must demonstrate that the method can unequivocally measure the analyte in the presence of other components such as impurities or matrix effects. elementlabsolutions.com

For the analysis of this compound and its potential contaminants like N-nitroso-N-amyl-N-butylamine, a multi-technique approach is often necessary. For instance, results from a GC-TEA analysis, which is highly selective for nitrosamines, could be compared with data from a more universal detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS). osha.govcdc.gov While GC-TEA provides high selectivity for the N-nitroso group, GC-MS provides structural information that can confirm the identity of the analyte. scirp.org

Discrepancies between methods can arise from various sources, including matrix interferences that affect one technique more than another, or the presence of co-eluting compounds that are not resolved by one of the chromatographic systems. researchgate.netepa.gov For example, while the TEA detector is highly selective for N-nitroso compounds, other detectors like a Nitrogen-Phosphorus Detector (NPD) might show interference from other nitrogen-containing compounds. epa.gov Investigating these contradictions is crucial for method refinement and for gaining a complete understanding of the sample composition.

The following table illustrates a hypothetical contradiction analysis for a sample containing this compound and its potential N-nitroso derivative.

Analytical TechniqueAnalyteResultPotential for Contradiction/InterferenceSource
GC-TEA N-nitroso-N-amyl-N-butylaminePositive DetectionHighly selective for N-nitroso group, low interference. osha.govlabcompare.com
GC-NPD N-nitroso-N-amyl-N-butylaminePositive DetectionPotential interference from other nitrogen-containing compounds. epa.gov
GC-MS N-nitroso-N-amyl-N-butylamineIdentity ConfirmedCan provide structural confirmation, but may have lower sensitivity than TEA for trace amounts. scirp.org
HPLC-UV This compoundQuantifiedMay require derivatization for detection; potential for co-eluting impurities to interfere with quantification.

Cross-validation in analytical chemistry is the process of comparing data from at least two different analytical methods or from the same method used in different laboratories to ensure that the results are comparable. wikipedia.orgnih.gov This is a fundamental practice for verifying an experimental finding and is a key component of ensuring data integrity, particularly when transferring methods between laboratories or when data from different sources are being compared. nih.govnih.gov

The process typically involves analyzing the same set of quality control samples, which can be either spiked with a known concentration of the analyte or incurred samples from a study, under the different experimental conditions. nih.gov The goal is to demonstrate that the different methods or laboratories produce equivalent data within predefined acceptance criteria. nih.gove-b-f.eu

For this compound, cross-validation could involve:

Inter-laboratory Comparison: The same validated method for quantifying this compound is used by two or more laboratories on identical samples. The results are then statistically compared to assess the reproducibility of the method across different sites. nih.gov

Inter-method Comparison: Data for this compound obtained from an HPLC-UV method could be compared against results from a GC-FID method on the same samples. cdc.govnih.gov This comparison helps to ensure that the choice of analytical technique does not significantly bias the final reported concentration.

A formal cross-validation protocol should be established before the analysis, defining the samples to be tested, the number of replicates, and the statistical methods and acceptance criteria for comparing the data sets. nih.gov This structured approach prevents bias in the evaluation and ensures that the validation process is robust and scientifically sound. nih.gov

Biological Activity and Toxicological Research

Mechanisms of Biological Action

The biological effects of N-Amyl-N-butylamine are rooted in its chemical structure, which allows it to interact with various molecular components within biological systems.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The amine group in this compound is a key functional feature that can interact with molecular targets like enzymes and receptors. It has been studied for its interaction with enzymes such as lipases, where its structure influences the reactivity and efficiency of enzymatic processes like acylation. In biological systems, it has the potential to act as a ligand for various receptors, thereby influencing their activity.

Hydrogen Bonding and Ionic Interactions with Active Sites

The nitrogen atom in the amine group of this compound can participate in hydrogen bonding and ionic interactions with the active sites of enzymes. These non-covalent interactions can alter the conformation and, consequently, the function of these biological macromolecules.

Modulation of Signal Transduction Pathways

By interacting with receptors, this compound can modulate intracellular signal transduction pathways. Although specific pathways modulated by this compound are not extensively detailed in the available literature, related amines are known to influence various signaling cascades. For instance, studies on other amines suggest potential involvement in pathways related to neurotransmission and inflammatory responses. solubilityofthings.combiologists.com Research on goldfish has indicated that polyamine olfactory receptor sites are independent of those for single amine-containing compounds like amylamine (B85964) and butylamine (B146782), and their odorant information is likely transduced by a signaling pathway other than the classical cAMP or IP3 cascades. biologists.com

Genotoxicological Implications

A significant area of concern regarding this compound and related compounds is their potential to cause genetic damage, which can lead to mutations and cancer.

DNA Adduct Formation and Mutagenesis

Research indicates that N-alkylamines, including compounds structurally similar to this compound, may possess genotoxic properties. They have been shown to form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process can lead to mutations if not repaired by the cell's DNA repair machinery. nih.gov Studies on N-nitrosamines, which can be formed from secondary amines like this compound, have demonstrated their mutagenic potential in various assays. For example, N-nitroso-N-methyl-n-amylamine has been shown to be mutagenic in Salmonella typhimurium and Escherichia coli. jst.go.jp The metabolic activation of these compounds, often by cytochrome P450 enzymes, is a critical step in their conversion to DNA-damaging agents. nih.govca.gov

Role in Carcinogenesis (e.g., Tumorigenic Activity in Animal Models)

The formation of DNA adducts and subsequent mutations can initiate the process of carcinogenesis. Animal studies have provided evidence for the tumorigenic activity of N-alkylamines and their N-nitroso derivatives. For instance, N-nitrosodi-n-butylamine has been shown to induce tumors in a variety of organs in animal models, including the urinary bladder, liver, esophagus, and respiratory tract. szabo-scandic.comjmcprl.net Studies on Fischer 344 rats have demonstrated a correlation between the dose of N-alkylamines and tumor incidence, with different alkyl chain lengths being associated with specific tumor sites. Similarly, N-nitrosomethyl-n-alkylamines have been found to be carcinogenic in multiple species, causing rare tumors in the nasal cavity, tongue, and other organs. ca.gov

Below is a table summarizing the tumorigenic activity of a related compound, N-nitrosodi-n-butylamine, in various animal models.

Animal ModelRoute of AdministrationTarget Organs for Tumorigenesis
MiceOral, SubcutaneousUrinary bladder, Forestomach, Intestine, Esophagus, Pharynx, Tongue, Soft palate, Trachea, Lung, Respiratory tract, Liver, Mammary gland
RatsOral, SubcutaneousUrinary bladder, Forestomach, Intestine, Esophagus, Pharynx, Tongue, Soft palate, Lung, Trachea, Nasal cavity, Liver
HamstersOral, Subcutaneous, IntraperitonealUrinary bladder, Lung, Trachea, Nasal cavity, Forestomach, Esophagus, Respiratory tract
Guinea PigsOralUrinary bladder, Liver
RabbitsSubcutaneousUrinary bladder, Lung, Trachea, Nasal cavity

This data is based on studies with N-nitrosodi-n-butylamine, a compound structurally related to this compound. jmcprl.net

Comparative Studies with N-Alkylamines and N-Nitrosamines

This compound, a secondary aliphatic amine, is part of a chemical class that has been subject to toxicological assessment, often in comparison to other amines and their derivatives. Research into the genotoxicity of secondary amines has been conducted to develop predictive models for their potential to cause DNA damage. acs.orgnih.gov These studies often utilize assays like the SOS Chromotest, which measures the induction of a DNA repair pathway in E. coli as an indicator of genotoxicity. acs.org

The amine functional group is a key determinant of toxicological activity. acs.org For secondary amines, there is a recognized potential for them to be converted into N-nitrosamines, a class of compounds known for their carcinogenic properties. industrialchemicals.gov.au Secondary amines are generally considered the most reactive in this regard when in the presence of nitrosating agents like nitrites. industrialchemicals.gov.au While no studies directly comparing the carcinogenicity of this compound to a specific nitrosamine (B1359907) were found, the potential for its conversion is a key toxicological consideration. For instance, a two-year study where rats were co-exposed to the tertiary amine triethylamine (B128534) and sodium nitrite (B80452) did not result in tumor formation, but concerns remain more significant for secondary amines. industrialchemicals.gov.au

Enzymatic Interactions

Influence on Enzymatic Catalysis

The interaction of this compound with enzymes is dictated by its molecular structure, particularly the presence of the secondary amine group and the dual alkyl chains. The amine group can participate in hydrogen bonding and ionic interactions within the active sites of enzymes, thereby influencing their catalytic activity. Lipases, a class of enzymes that typically hydrolyze fats, have been shown to catalyze aminolysis reactions in anhydrous organic solvents. whiterose.ac.uk For example, lipases can facilitate the reaction between an ester and an amine, such as n-butylamine, to form an amide. whiterose.ac.uk The solvent environment plays a critical role, as the structural flexibility and activity of enzymes like lipase (B570770) can be significantly altered by the polarity of the solvent. mdpi.com The use of amines like n-pentylamine in lipase-catalyzed reactions has also been documented, suggesting that this compound, which combines these structures, would be a viable participant in such enzymatic processes. whiterose.ac.uk

Substrate or Inhibitor Roles in Enzyme Activity (e.g., Lipases)

This compound can potentially act as both a substrate and an inhibitor in enzymatic reactions, particularly those catalyzed by lipases. Lipases such as Candida antarctica lipase B (CALB) have been utilized for the aminolysis of various esters where amines serve as substrates. whiterose.ac.uk Studies have shown that CALB can catalyze reactions with n-pentylamine to produce amides. whiterose.ac.uk The rate and success of these reactions often depend on the structure of both the amine and the ester substrate. whiterose.ac.uk Given that n-butylamine and n-pentylamine are effective substrates, it is highly probable that this compound would also serve as a substrate in similar lipase-catalyzed acylation reactions. whiterose.ac.uk

The role can also shift to that of an inhibitor. For example, high concentrations of a substrate or a product can lead to enzyme inhibition. In the context of lipase-catalyzed reactions, the presence of different organic solvents or high concentrations of amine could potentially inhibit the enzyme's activity. unlp.edu.ar

Metabolic Pathways and Biotransformation

Monoamine Oxidase Metabolism and Metabolite Formation

The metabolism of aliphatic amines in biological systems is a key area of toxicological research. Studies using radiolabeled (¹¹C) aliphatic amines have shown they are rapidly metabolized, with monoamine oxidase (MAO) being a primary enzyme involved in this process. researchgate.net The rate of metabolism via MAO is dependent on the length of the carbon chain; research indicates that the rate of ¹¹CO₂ excretion (a marker for metabolism) increases from a 4-carbon chain to a 6-carbon chain amine. researchgate.net This suggests that this compound, with its C4 and C5 chains, would be readily metabolized by MAO. researchgate.net Pre-treatment with MAO inhibitors like iproniazid (B1672159) has been shown to decrease this metabolism, leading to increased retention of the amine in organs such as the brain, lungs, and liver. researchgate.net

Beyond MAO, secondary amines can undergo other metabolic transformations. The primary routes include N-oxidation, mediated by flavin-dependent monooxygenases, which can produce reactive hydroxylamines. inchem.org Another significant pathway is C-oxidation, which leads to the dealkylation of the amine, resulting in the formation of a primary amine and a corresponding aldehyde or ketone. inchem.org For this compound, this would theoretically yield butylamine and valeraldehyde (B50692), or amylamine and butyraldehyde.

Cellular and Molecular Toxicity Research (Excluding Exposure Levels/Symptoms)

Research into the molecular toxicity of secondary amines frequently focuses on their genotoxicity. acs.org The chemical structure of these amines can lead to the formation of reactive metabolites, particularly through metabolic activation by Cytochrome P450 enzymes, which can generate nitro or nitroso derivatives capable of damaging DNA. acs.org

Studies on broad sets of secondary amines have been performed to create predictive models for genotoxicity, indicating that this is a known hazard for this class of compounds. acs.orgnih.gov These models use structural information to predict whether a compound will be positive in a genotoxicity assay, such as the SOS Chromotest, which detects DNA damage in bacteria. acs.org The genotoxicity of an amine can be evaluated both with and without the presence of an S9 rat liver homogenate, which simulates metabolic activation to see if the metabolites are the genotoxic agents. acs.orgnih.gov

Cytotoxicity Studies (e.g., against cancer cell lines)

No research data specifically investigating the cytotoxic effects of this compound on any cancer cell lines were found in the public domain.

Effects on Developing Fetuses in Experimental Models

No studies detailing the effects of this compound on developing fetuses in any experimental models were identified.

Environmental Research Considerations

Pathways of Environmental Exposure (General)

Aliphatic amines, including secondary amines like N-Amyl-N-butylamine, can enter the environment through various pathways associated with their manufacture and industrial use. nih.govcanada.ca Releases are expected to occur during production, processing, and formulation stages. canada.ca The primary route of environmental release for many amines is to water, largely through wastewater treatment systems that receive industrial effluents. canada.cacanada.ca Direct releases from industrial sites into aquatic environments can also occur. canada.cacanada.ca

Industries where amines are produced or used are significant sources of environmental exposure. nih.gov For instance, the rubber and tire manufacturing industries, metalworking shops, and facilities producing pesticides have been identified as potential sources of amine and nitrosamine (B1359907) releases. nih.govacs.org Furthermore, amines are utilized in CO2 capture technologies, and while efforts are made to clean emissions, both the amines and their degradation products can be released into the atmosphere. ieaghg.orgbellona.org

Contamination of soil is another potential exposure pathway, which can happen through the application of biosolids from wastewater treatment plants containing these compounds. canada.ca In the atmosphere, amines can be present in indoor air at manufacturing sites or released from industrial stacks. acs.org While they are typically short-lived in outdoor air due to degradation by sunlight, their presence in industrial waste streams remains a primary concern for environmental contamination. acs.org

Environmental Fate and Persistence of Amine Compounds

The environmental fate of amine compounds is governed by their physicochemical properties and susceptibility to various degradation processes. frontiersin.org Many amines are water-soluble, which suggests they are likely to be found primarily in the hydrosphere if released. acs.org Their persistence in the environment can vary; some are readily biodegradable, while others may persist and pose a risk if they accumulate in aquatic systems. ieaghg.orgbellona.org

Several factors influence the persistence of amines:

Photolysis : In surface waters and the atmosphere, photolysis (degradation by sunlight) is a major removal pathway for some amine-related compounds like N-nitrosamines. acs.orgwho.int However, light-screening by other dissolved matter in water can hinder this process. acs.org

Biodegradation : In subsurface water and soil where light does not penetrate, biodegradation becomes the more important removal pathway. who.int

Atmospheric Degradation : Amines released into the atmosphere undergo complex degradation processes, reacting with atmospheric oxidants. ieaghg.orgrsc.org These reactions influence the transport and deposition of the compounds. ieaghg.org

Partitioning : Due to their polarity and water solubility, many amines are not expected to significantly partition to soil and sediments. acs.orgwho.int However, their movement through soil can lead to groundwater contamination. acs.org

Long-chain aliphatic amines, in particular, have been shown to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca The environmental persistence of some degradation products, such as certain nitrosamines, is a significant concern due to their stability in water under typical environmental conditions. acs.org

Ecotoxicological Studies on Aquatic Organisms (e.g., N-Nitrosodibutylamine)

The formation of N-nitrosamines from precursor amines is a significant environmental concern due to their toxic and carcinogenic properties. N-Nitrosodibutylamine (NDBA), the nitrosamine derived from the related dibutylamine, has been studied for its effects on aquatic life. It is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Ecotoxicological data are used to determine the potential risk of chemicals to ecosystems. The U.S. Environmental Protection Agency (EPA) has noted that acute toxicity to freshwater aquatic life from nitrosamines occurs at concentrations as low as 5,850 µg/L. epa.gov For N-Nitrosodibutylamine specifically, the EPA recommended a water concentration criterion of 6.4 ng/L to limit the lifetime cancer risk. epa.gov Studies on other nitrosamines, such as N-Nitrosodimethylamine (NDMA), show that the most sensitive aquatic organisms are often algae, with observed reductions in growth at concentrations of 4000 µg/L. canada.cawho.intcanada.ca In contrast, invertebrates and fish tend to be less sensitive to the acute toxicity of volatile nitrosamines. tandfonline.comnih.gov

Table 1: Aquatic Toxicity of Select N-Nitrosamines This table is interactive. You can sort the data by clicking on the column headers.

Compound Species Endpoint Concentration Reference
N-Nitrosodibutylamine (NDBA) Bluegill (Lepomis macrochirus) Bioconcentration Factor 217 epa.gov
N-Nitrosodimethylamine (NDMA) Algae (Selenastrum capricornutum) Growth Repression 1 - 10 ppm tandfonline.com
N-Nitrosodimethylamine (NDMA) Algae Growth Reduction 4000 µg/L canada.cacanada.ca
N-Nitrosodimethylamine (NDMA) Flatworm (Dugesia dorotocephala) 96-h LC50 1365 ppm tandfonline.comnih.gov
N-Nitrosodimethylamine (NDMA) Amphipod (Gammarus limnaeus) 96-h LC50 330 ppm tandfonline.comnih.gov
N-Nitrosodimethylamine (NDMA) Fathead Minnow (Pimephales promelas) 96-h LC50 940 ppm tandfonline.comnih.gov
N-Nitrosodiethylamine (NDEA) Algae (Selenastrum capricornutum) Growth Repression 1 - 10 ppm tandfonline.com
N-Nitrosodiethylamine (NDEA) Flatworm (Dugesia dorotocephala) 96-h LC50 1490 ppm tandfonline.comnih.gov
N-Nitrosodiethylamine (NDEA) Amphipod (Gammarus limnaeus) 96-h LC50 500 ppm tandfonline.comnih.gov

| N-Nitrosodiethylamine (NDEA) | Fathead Minnow (Pimephales promelas) | 96-h LC50 | 775 ppm | tandfonline.comnih.gov |

Formation of N-Nitrosamines in the Environment

N-nitrosamines are environmental contaminants that can form when secondary or tertiary amines react with a nitrosating agent. pjoes.comchemicea.com this compound, as a secondary amine, is a potential precursor for the formation of its corresponding N-nitrosamine. The risk of nitrosamine formation is considered highest for secondary amines. ccsnorway.com

The chemical process, known as nitrosation, involves the reaction of an amine with nitrous acid or other nitrosating agents like nitrogen oxides (NOx). pjoes.comeaht.org This reaction is influenced by environmental conditions such as pH and temperature. chemicea.com Nitrous acid is typically formed in situ from nitrites in acidic conditions. jove.com

Key environmental scenarios for N-nitrosamine formation include:

Water Disinfection : A significant pathway for nitrosamine formation is during water treatment processes, particularly chloramination. acs.orgeuropa.eu The reaction of monochloramine with precursor amines, which can be present in water impacted by wastewater discharges, can lead to the formation of N-nitrosamines like NDMA. europa.eu

Industrial Settings : Waste streams from industrial sites can contain both amines and nitrosating agents, leading to the formation of nitrosamines which are then released into the environment. acs.org

Atmosphere : In the air, nitrogen oxides from combustion processes can react with airborne amines to form nitrosamines. eaht.orgeuropa.eu

Natural Processes : N-nitrosamines can be formed through biological or chemical processes in water and soil when precursors are present. pjoes.comeuropa.eu Nitrates, which are ubiquitous in the environment from sources like fertilizers and animal waste, can be reduced to nitrites, which then act as nitrosating agents. eaht.org

The widespread presence of amine precursors and nitrosating agents in the environment creates a complex pattern of potential N-nitrosamine formation and subsequent human and environmental exposure. nih.gov

Future Research Directions and Unanswered Questions

Development of Sustainable Synthesis Routes from Renewable Resources

A primary focus of modern chemistry is the transition from fossil fuel-based feedstocks to renewable resources. The synthesis of amines from biomass is a critical component of this transition, aiming to create more sustainable and environmentally benign chemical value chains. tu-darmstadt.de Alcohols, which can be readily produced from the fermentation of sugars, hydroformylation of alkenes, or conversion of syngas, are particularly valuable starting materials. acs.org Research is increasingly directed at using bio-derived alcohols for the N-alkylation of amines, a process central to producing compounds like N-Amyl-N-butylamine. rsc.org Another promising, albeit less explored, avenue is the utilization of nitrogen-containing biomass, such as chitin, which could provide a direct route to amines and close the nitrogen cycle. nih.gov

The "hydrogen borrowing" or "hydrogen auto-transfer" strategy has emerged as a leading green chemistry approach for the N-alkylation of amines with alcohols. rsc.org This atom-economic method is highly attractive as it typically produces only water as a byproduct and avoids the use of external hydrogen sources by utilizing the alcohol itself as a hydrogen donor. rsc.orgcsic.es

The general mechanism involves three main steps:

Dehydrogenation : A metal catalyst temporarily removes hydrogen from the alcohol (e.g., 1-pentanol) to form a reactive aldehyde intermediate. csic.esmdpi.comresearchgate.net

Condensation : The aldehyde then reacts with an amine (e.g., n-butylamine) to form an imine intermediate, releasing a molecule of water. csic.esmdpi.com

Hydrogenation : The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product, this compound. csic.esmdpi.com

A key advantage of this methodology is that the reactive aldehyde intermediate is only present in low concentrations as it is consumed in situ, which minimizes side reactions like aldol (B89426) condensation that can occur in traditional reductive amination processes. csic.es While initially dominated by precious metal catalysts (e.g., Iridium, Ruthenium), a significant future research direction is the development of catalysts based on more abundant and less expensive base metals such as iron, cobalt, manganese, and nickel. rsc.org

Biocatalysis and metabolic engineering represent a frontier in the sustainable production of chemicals. Recent research has demonstrated the feasibility of producing various short-chain primary amines (SCPAs), such as iso-butylamine and iso-amylamine, from glucose using engineered Escherichia coli. researchgate.net These processes leverage promiscuous enzymes, like valine decarboxylase, to convert amino acid precursors into amines. researchgate.net

While the microbial production of a secondary amine like this compound has not been explicitly demonstrated, this area holds significant future potential. Research could focus on:

Identifying or engineering enzymes capable of performing N-alkylation reactions.

Designing novel biosynthetic pathways that combine amine production with subsequent enzymatic alkylation steps.

Optimizing microbial host strains to channel metabolic fluxes towards the necessary alcohol and amine precursors for final assembly into this compound.

Advanced Catalyst Design for Improved Selectivity and Yield

Key areas for future catalyst development include:

Base Metal Catalysts : Expanding the use of iron, nickel, and cobalt catalysts, which have shown promise for N-alkylation and amination reactions. rsc.orgresearchgate.net For instance, Ni/Al2O3 has been used to synthesize primary amines from alcohols and ammonia (B1221849), while Co/SiO2 has been studied for producing asymmetric secondary amines from nitriles and alcohols. researchgate.netresearchgate.net

Nanoparticle Catalysis : Investigating the use of well-defined metal nanoparticles, as their size and structure can be tuned to enhance catalytic activity and selectivity. chemrxiv.org

Support Materials and Ligands : Exploring the influence of different support materials (e.g., Al2O3, SiO2, TiO2) and sophisticated ligands (e.g., pincer ligands, phosphines) to stabilize active metal centers, improve performance under milder conditions, and facilitate catalyst recycling. acs.orgrsc.orgchemrxiv.orgscielo.br

The table below summarizes different catalytic systems investigated for related amine synthesis reactions, indicating promising directions for this compound.

Catalyst SystemReactantsProduct TypeKey Findings & Future DirectionReference(s)
Palladium NanoparticlesAlcohols, AminesSecondary AminesHighly efficient and selective under mild conditions; focus on recyclability. chemrxiv.org
Iron/Manganese Pincer ComplexesAlcohols, AminesN-Alkylated AminesEnables use of inexpensive base metals; research needed to broaden substrate scope. rsc.org
Ni/SiO2Nitriles, AlcoholsAsymmetric Secondary AminesSolvent nature significantly impacts selectivity; optimization of solvent-catalyst interactions is key. scielo.br
Ru/C, Rh/CPhenols, AminesSecondary AminesMechanistic studies help unravel kinetic implications for designing better catalysts for biomass valorization. researchgate.net

Elucidation of Complex Reaction Mechanisms under Novel Conditions

A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing superior catalysts. For the synthesis of this compound, particularly via hydrogen borrowing, the accepted mechanism involves alcohol dehydrogenation, imine formation, and hydrogenation. researchgate.net Studies suggest that the initial alcohol dehydrogenation is often the rate-determining step. researchgate.net

However, many questions remain, especially as novel catalysts and reaction conditions are explored. Future research should aim to:

Investigate reaction kinetics and mechanisms using advanced in situ spectroscopic and computational techniques.

Elucidate the precise role of the catalyst surface, support material, and solvent in each elementary step. researchgate.netscielo.br

Understand how the electronic and steric properties of different catalysts (e.g., base metal vs. precious metal) influence reaction pathways and selectivity towards secondary amines over potential primary or tertiary amine byproducts. chemrxiv.org

Explore reaction mechanisms under unconventional conditions, such as in biphasic systems or under solvent-free protocols, to develop more efficient and sustainable processes. tu-darmstadt.deacs.org

Comprehensive Structure-Activity Relationship Studies for Biological Activities

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological effects. gardp.orgcollaborativedrug.com For alkyl amines, this research is critical for identifying potential applications and risks. Early research has shown that alkyl amines can possess antimicrobial properties, affecting both gram-positive and gram-negative bacteria. nih.gov Specifically, activity appears to be highest for compounds with a total alkyl chain length of 11 to 15 carbon atoms. nih.gov this compound, with a total of 9 carbon atoms in its alkyl chains, falls near this range.

Future SAR studies for this compound should be comprehensive and systematic, focusing on:

Antimicrobial Activity : Quantifying its activity against a broad panel of bacterial and fungal strains to determine its spectrum and potency.

Enzymatic Interactions : Investigating its potential to act as a substrate or inhibitor for various enzymes, such as lipases, which has been noted for other N-alkylamines.

Genotoxicity : Assessing its potential to form DNA adducts or exhibit other genotoxic effects, a concern raised for some N-alkylamines.

Systematic Modification : Synthesizing and testing a series of analogues with varied alkyl chain lengths (e.g., replacing the amyl or butyl group with shorter or longer chains) to precisely map the structural requirements for optimal biological activity and minimal toxicity.

Refinement of Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels is vital for quality control, environmental monitoring, and impurity profiling in industrial processes. Current analytical methods for similar amines often rely on chromatographic techniques.

Analytical TechniqueDetectorKey Features & LimitationsReference(s)
Gas Chromatography (GC)Flame Ionization Detector (FID)Standard method for volatile amines; sensitivity can be limited. cdc.govkeikaventures.com
Gas Chromatography (GC)Nitrogen-Specific Detector (NSD)Offers significantly increased sensitivity compared to FID for nitrogen-containing compounds. cdc.govkeikaventures.com
Ion Chromatography (IC)Conductivity DetectorEffective for determining trace levels of amines like amylamine (B85964) in pharmaceutical samples, with detection limits reported as low as 0.01%. researchgate.netnih.gov
GC / Liquid Chromatography (LC)Thermal Energy Analyzer (TEA)Highly selective detector for N-nitroso compounds, which can be formed from secondary amines. osha.gov

Future research in this area should focus on:

Lowering Detection Limits : Developing methods with even greater sensitivity to meet increasingly stringent regulatory and quality standards.

Improving Selectivity : Enhancing the ability to resolve and quantify this compound in complex matrices, such as environmental samples or industrial process streams, where numerous other compounds may be present. osha.gov

High-Throughput and Online Monitoring : Creating faster analytical methods, potentially moving from offline lab-based analysis to online or at-line techniques for real-time process monitoring and control. rsc.org This could involve advances in sample preparation, faster chromatographic separations, or the application of novel sensor technologies.

Investigation of Long-Term Environmental Impact and Remediation Strategies

The long-term environmental fate of this compound, a secondary aliphatic amine, is an area of growing concern, particularly as the industrial use of similar compounds continues to expand. While specific, in-depth research on this compound is limited, the broader class of aliphatic amines provides a basis for understanding its potential long-term environmental impacts and for developing effective remediation strategies.

Long-Term Environmental Impact

The release of aliphatic amines into the environment can occur through various channels, including industrial wastewater discharges and the application of biosolids from wastewater treatment plants to soil. canada.ca The primary concern revolves around their persistence, potential for bioaccumulation, and the ecotoxicity of the parent compound and its degradation products.

Long-chain aliphatic amines have been shown to potentially cause adverse effects in aquatic, sediment, and soil-dwelling organisms even at low concentrations. canada.ca The environmental behavior of this compound is influenced by its physicochemical properties. While some short-chain aliphatic amines are readily biodegradable, the persistence of longer-chain amines can be more significant. chemos.desigmaaldrich.com

A significant long-term concern is the formation of more hazardous degradation byproducts. For instance, amines in the environment can react with other chemicals to form nitrosamines, a class of compounds known for their carcinogenic properties. ieaghg.orgacs.org The degradation of amines in the atmosphere can also contribute to the formation of acid rain and have a fertilizing effect on vegetation. nilu.no

Table 1: Potential Long-Term Environmental Impacts of Aliphatic Amines

Impact Category Description
Persistence While some aliphatic amines biodegrade, others can persist in the environment, leading to long-term exposure for ecosystems. chemos.desigmaaldrich.com
Ecotoxicity Long-chain aliphatic amines can be toxic to aquatic life, including fish, invertebrates, and algae, as well as to soil organisms. canada.ca
Bioaccumulation The potential for bioaccumulation in organisms exists, which could lead to toxic effects moving up the food chain.
Formation of Harmful Byproducts Degradation of amines can lead to the formation of hazardous substances like nitrosamines, which are potential carcinogens. ieaghg.orgacs.org

| Acidification | Atmospheric degradation of amines can contribute to acid deposition, affecting soil and water pH. nilu.no |

Remediation Strategies

Effective remediation of sites contaminated with this compound requires strategies that can address contamination in both soil and water. The selection of a particular remediation technique depends on the concentration of the contaminant, the site-specific conditions, and the desired level of cleanup.

Bioremediation has emerged as a promising and environmentally friendly approach for treating contamination from organic compounds, including amines. migrationletters.com This process utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. The biodegradability of some aliphatic amines suggests that bioremediation could be a viable option. chemos.de However, the effectiveness would depend on the presence of suitable microbial populations and favorable environmental conditions.

Phytoremediation , which uses plants to remove, degrade, or contain environmental contaminants, is another potential strategy. While specific studies on this compound may be lacking, the general principles of phytoremediation could be applicable.

Physical and Chemical Remediation methods may also be considered. These can include:

Adsorption: Using materials like activated carbon to bind and remove the amine from water. The effectiveness of this method can be limited by the hydrophobicity of the specific amine. acs.org

Advanced Oxidation Processes (AOPs): These processes generate highly reactive hydroxyl radicals to break down organic pollutants. AOPs could potentially degrade this compound and its harmful byproducts.

Soil Washing: This involves excavating contaminated soil and washing it with a liquid to remove the contaminants.

Table 2: Overview of Potential Remediation Strategies for this compound Contamination

Remediation Strategy Principle Applicability
Bioremediation Utilization of microorganisms to degrade the contaminant. migrationletters.com Soil and water; dependent on biodegradability and environmental conditions. chemos.de
Phytoremediation Use of plants to remove or degrade the contaminant. Soil and shallow groundwater.
Adsorption Binding of the contaminant to a sorbent material like activated carbon. acs.org Primarily for water treatment.
Advanced Oxidation Processes (AOPs) Chemical degradation of the contaminant using highly reactive radicals. Water and wastewater treatment.

| Soil Washing | Physical removal of the contaminant from soil using a washing solution. | Contaminated soil. |

Further research is crucial to determine the most effective and environmentally sound remediation strategies specifically for this compound. This includes understanding its complete degradation pathway, identifying robust microbial strains for bioremediation, and optimizing the parameters for physical and chemical treatment methods.

Q & A

Q. What are the optimal synthesis methods for N-Amyl-N-butylamine, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : this compound can be synthesized via reductive amination using aldehydes and amines with a Pd/NiO catalyst under hydrogen atmosphere. Key parameters include:
  • Catalyst Loading : 1.1 wt% Pd/NiO relative to substrate.
  • Temperature : 25°C, ensuring mild conditions to prevent side reactions.
  • Purification : Post-reaction filtration to remove the catalyst, followed by solvent evaporation under reduced pressure.
  • Yield Optimization : Adjust molar ratios of reactants (e.g., amine:aldehyde = 1:1) and monitor reaction progress via TLC or GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • Waste Management : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination.
  • Emergency Response : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation if symptoms persist. Avoid inhalation by using respirators in poorly ventilated areas .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H NMR : Compare chemical shifts (δ) to literature values (e.g., butylamine protons typically resonate at δ 1.0–1.5 ppm for CH₃ and CH₂ groups).
  • FT-IR : Validate N-H stretching (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹).
  • Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during this compound characterization?

  • Methodological Answer :
  • Contradiction Analysis : Systematically compare data across multiple techniques (e.g., NMR, IR, mass spectrometry) to identify outliers.
  • Cross-Validation : Replicate experiments under identical conditions and benchmark against NIST-standardized spectra.
  • Hypothesis Testing : If unexpected peaks arise, consider side products (e.g., Schiff base intermediates) and design control experiments to isolate variables .

Q. What strategies ensure reproducibility in this compound synthesis across different laboratories?

  • Methodological Answer :
  • Documentation : Record precise details (e.g., solvent batch, humidity, catalyst activation time) using electronic lab notebooks.
  • Interlaboratory Calibration : Share synthesized samples with collaborating labs for independent validation.
  • Statistical Reproducibility : Perform triplicate runs and report mean yields ± standard deviation to account for variability .

Q. How can reaction pathways be optimized to minimize byproducts in this compound synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Pd/NiO (e.g., Pt/C, Raney Ni) to improve selectivity.
  • Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature.
  • Solvent Effects : Explore polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce undesired pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.